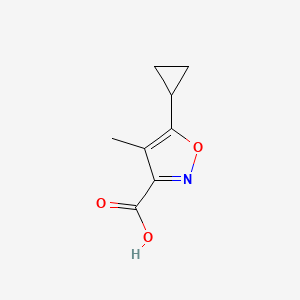

3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-

描述

3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl-, is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a carboxylic acid group at position 3, a cyclopropyl group at position 5, and a methyl group at position 2. Its structural uniqueness lies in the combination of a strained cyclopropane ring and methyl substitution, which differentiates it from simpler alkyl or aryl-substituted isoxazolecarboxylic acids.

属性

IUPAC Name |

5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(10)11)9-12-7(4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPLDTLQUQMPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl ketones with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium acetate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

化学反应分析

Types of Reactions: 3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .

科学研究应用

3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

作用机制

The mechanism of action of 3-isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-isoxazolecarboxylic acid derivatives with varying substituents:

Key Observations :

- Cyclopropyl vs.

- Methyl vs. Thiazole : The methyl group at position 4 provides minimal steric hindrance compared to bulkier substituents like thiazole, which may enhance solubility but reduce target selectivity .

- Fused Ring Systems : Bicyclic derivatives (e.g., isoxazolo-pyridines) exhibit higher molecular weights and rigidity, which may improve metabolic stability but complicate synthesis .

Enzyme Inhibition:

- The target compound’s 3-carboxylic acid group enables chelation of metal ions in enzyme active sites, similar to 4-acylisoxazoles used in asymmetric synthesis . However, cyclopropyl substitution reduces inhibitory potency against Yersinia pestis YopH phosphatase (IC₅₀ > 100 µM) compared to nitroaromatic analogues .

生物活性

3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- is C8H9NO3. The compound features an isoxazole ring, which contributes to its unique chemical properties. The presence of both cyclopropyl and methyl groups on the isoxazole ring enhances its reactivity and biological activity compared to other isoxazole derivatives.

Target of Action

Research indicates that compounds in the isoxazole class can act as prodrugs with mechanisms similar to pyrazinamide, a known anti-tuberculosis agent. The specific targets for 3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- are still under investigation, but it is hypothesized that it may interact with various biological pathways involved in disease processes.

Mode of Action

The compound's mode of action may involve the inhibition of specific enzymes or pathways related to inflammation and infection. For instance, similar isoxazole compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory responses .

Anti-inflammatory Properties

Research has demonstrated that substituted isoxazoles exhibit anti-inflammatory activity. Compounds similar to 3-Isoxazolecarboxylic acid have been effective in treating inflammation-related disorders such as arthritis. They are believed to exert their effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Antioxidant Activity

A study highlighted the antioxidant properties of certain isoxazole derivatives. In vitro tests showed that these compounds provided significant protection against oxidative stress in human primary fibroblasts and nematodes (C. elegans), suggesting potential applications in aging and oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Phenyl-3-isoxazolecarboxylic acid | Anti-inflammatory | COX-2 inhibition |

| 5-Methylisoxazole-3-carboxylic acid | Antioxidant | Reduces oxidative stress |

| 5-Cyclopropyl-3-methyl-4-isoxazolecarboxylic acid | Potential anti-cancer properties | Enzyme inhibition |

The comparison indicates that while other isoxazoles also exhibit anti-inflammatory and antioxidant activities, the unique structural features of 3-Isoxazolecarboxylic acid, 5-cyclopropyl-4-methyl- may confer additional therapeutic benefits, particularly in cancer treatment .

Case Studies and Research Findings

- Anti-inflammatory Studies : In a preclinical study involving animal models of arthritis, 3-Isoxazolecarboxylic acid derivatives showed significant reductions in joint swelling and pain compared to control groups treated with standard NSAIDs. This suggests a promising avenue for developing new anti-inflammatory medications based on this compound .

- Antioxidant Efficacy : A recent study evaluated the antioxidant capacity of various isoxazoles using DPPH radical scavenging assays. Results indicated that some derivatives exhibited higher antioxidant activity than traditional antioxidants like quercetin, highlighting their potential for health applications .

常见问题

Q. What are the key synthetic routes for preparing 5-cyclopropyl-4-methyl-3-isoxazolecarboxylic acid derivatives?

The synthesis typically involves multistep organic reactions, including Suzuki-Miyaura coupling for introducing aromatic substituents, oxime-based click chemistry for functionalization, and ester hydrolysis to yield the carboxylic acid moiety. For example, intermediates like 5-(4'-((aminooxy)methyl)-[1,1'-biphenyl]-3-yl)isoxazole-3-carboxylic acid are synthesized via Pd-catalyzed cross-coupling, followed by protection/deprotection strategies and chromatographic purification (silica gel). Key steps include the use of Pd(PPh₃)₄, K₂CO₃, and boronic acids in ethanol/toluene mixtures .

Q. How are intermediates and final compounds characterized in studies involving this compound?

Characterization relies on nuclear magnetic resonance (¹H and ¹³C NMR) for structural elucidation, electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation, and chromatographic purity checks (e.g., HPLC or TLC). For instance, NMR peaks corresponding to the cyclopropyl group (δ ~1.0–1.5 ppm) and isoxazole ring protons (δ ~6.5–8.0 ppm) are critical for structural validation .

Q. What is the role of the 3-isoxazolecarboxylic acid moiety in inhibitor design?

The 3-isoxazolecarboxylic acid group serves as a non-hydrolyzable phosphate mimic, enabling stable interactions with enzyme active sites. In YopH phosphatase inhibitors, this moiety replaces the labile phosphate group in substrates like pNPP, enhancing binding affinity by forming hydrogen bonds with conserved water molecules in the catalytic cleft .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group removal) impact the inhibitory activity of derivatives?

Functional group substitutions are analyzed through comparative IC₅₀ studies. For example, removing the nitro group from inhibitors like 3a-3d showed minimal impact on YopH binding (IC₅₀ ~2–5 µM), suggesting that electrostatic interactions from the carboxylic acid and hydrophobic contacts (e.g., cyclopropyl groups) dominate affinity. Computational docking further supports this, with the 5-cyclopropyl group occupying a hydrophobic channel near residues I232 and Q446 .

Q. What methodologies are used to resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies between predicted and observed activities are addressed via iterative synthesis, crystallography, and molecular dynamics. For instance, while in silico models predicted nitro group removal would reduce binding, experimental assays revealed negligible changes. This highlights the need for empirical validation of computational predictions .

Q. How are oxime-based click chemistry strategies optimized for diversifying inhibitor libraries?

Reaction conditions (e.g., solvent polarity, temperature) are tuned to improve yields. For example, oxime ligation between aminooxy platforms (e.g., compound 15) and aldehydes is performed in DMSO/AcOH at RT, achieving >90% yield. The choice of aldehyde (aromatic vs. aliphatic) influences solubility and target engagement .

Q. What in vitro assays are employed to evaluate target engagement and selectivity?

Enzymatic assays using purified YopH phosphatase and substrates like pNPP quantify inhibition. Competitive binding studies with phosphopeptides (e.g., Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-amide) assess specificity. Selectivity against human phosphatases (e.g., PTP1B) is tested to minimize off-target effects .

Methodological Considerations

Q. How are computational docking studies validated for this compound class?

Docking poses are cross-validated with X-ray crystallography data. For example, the interaction of 5-carboxyindole derivatives with YopH’s catalytic cleft was confirmed via superimposed crystal structures (PDB: 1ZZW). Conserved water-mediated hydrogen bonds and hydrophobic packing are critical scoring parameters .

Q. What purification techniques are critical for isolating stereoisomers or regioisomers?

Chiral HPLC with polysaccharide-based columns or recrystallization from DMF/acetic acid mixtures resolves stereoisomers. Regioisomeric byproducts (e.g., 4- vs. 5-substituted isoxazoles) are separated using gradient silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。